molecular formula C13H20Cl2N2 B3434545 Stobadine dihydrochloride CAS No. 95751-51-2

Stobadine dihydrochloride

Cat. No. B3434545
CAS RN: 95751-51-2
M. Wt: 275.21 g/mol
InChI Key: XWLFAMANDIWUKH-JBUFHSOLSA-N
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Description

Stobadine dihydrochloride (DHC) is an organic compound belonging to the class of heterocyclic compounds. It is a white crystalline solid with a molecular formula of C6H5Cl2N2 and a molar mass of 173.04 g/mol. It is soluble in water and ethanol and is used as a reagent in organic synthesis. DHC has been studied extensively for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Stobadine dihydrochloride has been used in scientific research for a variety of purposes. It has been used as a reagent for the synthesis of heterocyclic compounds, such as quinolines and pyridines. It has also been used in the synthesis of biologically active compounds, such as antimalarial drugs and anti-tumor agents. In addition, Stobadine dihydrochloride has been used as a reagent in the synthesis of polymers, such as polyurethanes and polyesters.

Mechanism Of Action

The mechanism of action of Stobadine dihydrochloride is not fully understood. However, it is believed that the compound acts as a catalyst in the formation of certain heterocyclic compounds. It is also believed to be involved in the formation of polymers, such as polyurethanes and polyesters.

Biochemical And Physiological Effects

Stobadine dihydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as to reduce inflammation. In addition, Stobadine dihydrochloride has been shown to possess anticoagulant activity and to reduce the risk of cardiovascular disease.

Advantages And Limitations For Lab Experiments

The use of Stobadine dihydrochloride in lab experiments has a number of advantages and limitations. One advantage is that the compound is relatively inexpensive and can be easily synthesized. Additionally, Stobadine dihydrochloride is soluble in water and ethanol, making it suitable for use in a variety of lab experiments. However, the compound is not stable in the presence of strong acids and bases, making it unsuitable for use in some experiments.

Future Directions

There are numerous potential future directions for the use of Stobadine dihydrochloride in scientific research. One potential application is the use of Stobadine dihydrochloride as a reagent in the synthesis of polymers, such as polyurethanes and polyesters. Additionally, the compound could potentially be used in the synthesis of biologically active compounds, such as antimalarial drugs and anti-tumor agents. Additionally, further research could be conducted to determine the exact mechanism of action of Stobadine dihydrochloride and its effects on biochemical and physiological processes. Finally, the compound could be further studied for its potential use in drug delivery systems, as well as its potential use in the treatment of various diseases.

properties

IUPAC Name

(4aS,9bR)-2,8-dimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2.2ClH/c1-9-3-4-12-10(7-9)11-8-15(2)6-5-13(11)14-12;;/h3-4,7,11,13-14H,5-6,8H2,1-2H3;2*1H/t11-,13-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLFAMANDIWUKH-JBUFHSOLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3C2CN(CC3)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N[C@@H]3[C@H]2CN(CC3)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Stobadine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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